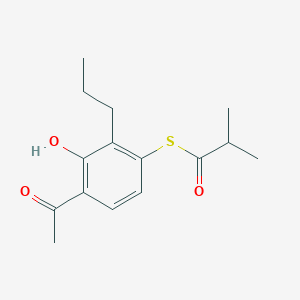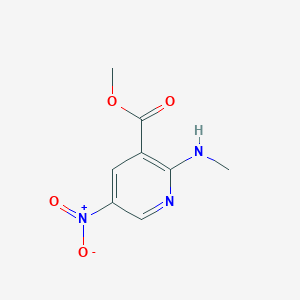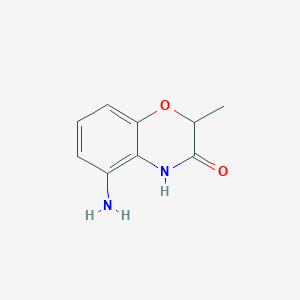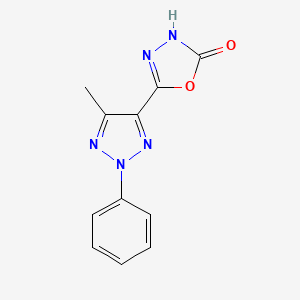![molecular formula C20H24N2O2 B1391755 Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate CAS No. 1223253-84-6](/img/structure/B1391755.png)
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is C20H24N2O2 and it has a molecular weight of 324.422 . The InChI code for a structurally similar compound, “Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate”, is 1S/C14H20N2O2/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2/h3-6,11,15H,7-10H2,1-2H3 .Aplicaciones Científicas De Investigación
Application in Synthesis and Biological Activity Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: This compound has been used in the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines . These were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
- Methods of Application: The amidrazones were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine . The structures of the new compounds were confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .
- Results or Outcomes: The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .
Application in Antimicrobial Activity Research
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research .
- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
- Results or Outcomes: The representative analogs were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity .
Application in Antimicrobial Activity and Molecular Modeling
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research . The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
- Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards .
Application in Leukemia Treatment
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Imatinib, a therapeutic agent used to treat leukemia, specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .
- Methods of Application: The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .
- Results or Outcomes: The molecule realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
Application in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: “Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate” is a compound useful in organic synthesis .
- Methods of Application: The specific methods of application in organic synthesis can vary widely depending on the specific reaction or process being carried out .
- Results or Outcomes: The outcomes of organic synthesis using this compound can also vary widely, but the compound is generally used to facilitate or enable certain chemical reactions .
Application in Antifungal Activity and Molecular Modeling
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized for antimicrobial activity research . The compound 7c exhibited good chemscore and so it exhibited good antifungal activity among piperazine chrome-2-one compounds with the protein (PDB ID 3QLS) .
- Methods of Application: The new compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the new compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
- Results or Outcomes: The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .
Propiedades
IUPAC Name |
methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-9-5-8-18(14-19)16-22-12-10-21(11-13-22)15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXAICWNNUQAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391672.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1391673.png)


![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![3-[(2-Methylbenzyl)oxy]azetidine](/img/structure/B1391683.png)
![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)
![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

